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Compound of Interest

Compound Name: C.l. Disperse Red 86

Cat. No.: B077459

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of compounds
possessing the molecular formula C22H18N205S. This document focuses on two known
examples: the synthetic dye C.I. Disperse Red 86 and a coumarin-dihydropyrimidinone
derivative. It details their synthesis, physicochemical properties, and available toxicological and

biological activity data, presenting a comprehensive resource for researchers in chemistry and
drug development.

Compound Identification and Physicochemical
Properties

Two primary compounds with the molecular formula C22H18N205S have been identified in the
literature. Their fundamental properties are summarized below.
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Coumarin-

Property C.l. Disperse Red 86 Dihydropyrimidinone
Derivative
4-(7-hydroxy-2-oxo0-2H-

N-(4-amino-3-methoxy-9,10- chromen-3-yl)-6-phenyl-2-
IUPAC Name dioxoanthracen-1-yl)-4- thioxo-1,2,3,6-
methylbenzenesulfonamide tetrahydropyrimidine-5-
carboxylic acid ethyl ester

CAS Number 81-68-5 Not available

Molecular Weight 422.46 g/mol 422.46 g/mol

Appearance Red powder Not reported

Solubility Low solubility in water Not reported

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their further study

and application.

Synthesis of C.l. Disperse Red 86

The synthesis of C.I. Disperse Red 86 is typically achieved through an Ullmann condensation

reaction.[1] This involves the reaction of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone with

p-toluenesulfonamide in the presence of a copper catalyst and a base.

Experimental Protocol:

A mixture of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone, p-toluenesulfonamide, copper(ll)

sulfate, and potassium carbonate in a high-boiling point solvent (e.g., nitrobenzene or o-

dichlorobenzene) is heated at reflux for several hours. The reaction progress is monitored by

thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is

precipitated by the addition of a non-polar solvent. The crude product is then collected by

filtration, washed, and purified by recrystallization or column chromatography.
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Figure 1: Synthesis workflow for C.l. Disperse Red 86.

Synthesis of the Coumarin-Dihydropyrimidinone
Derivative

This compound is synthesized via a Biginelli multicomponent reaction, which involves the one-
pot condensation of a 3-ketoester (in this case, a coumarin derivative), an aldehyde, and a
thiourea.

Experimental Protocol:

A mixture of 7-hydroxy-3-formylcoumarin, ethyl benzoylacetate, and thiourea is dissolved in a
suitable solvent such as ethanol or acetic acid. A catalytic amount of a protic or Lewis acid
(e.g., HCI, BF3:-OEt2) is added, and the reaction mixture is heated at reflux for several hours.
The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and
the product crystallizes out. The solid is collected by filtration, washed with cold solvent, and
can be further purified by recrystallization.
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Figure 2: Synthesis workflow for the coumarin-dihydropyrimidinone derivative.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the
synthesized compounds.

C.L. Disperse Red 86

Technique Key Data

The mass spectrum shows a molecular ion peak
Mass Spectrometry (MS) corresponding to the expected molecular weight
of 422.46 g/mol .

The IR spectrum displays characteristic
absorption bands for N-H stretching (around
3300-3500 cm~1), C=0 stretching of the quinone
system (around 1630-1670 cm~1), and S=0
stretching of the sulfonamide group (around
1330 and 1150 cm™1).

Infrared (IR) Spectroscopy

Detailed *H and 3C NMR data for C.I. Disperse
Nuclear Magnetic Resonance (NMR) Red 86 is not readily available in the public

domain.
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Coumarin-Dihydropyrimidinone Derivative

The characterization of this compound is well-documented in the supporting information of the
original research publication.

Technique Key Data

High-resolution mass spectrometry confirms the
Mass Spectrometry (MS) molecular formula C22H18N205S with high

accuracy.

The IR spectrum shows characteristic peaks for
O-H stretching (broad, around 3400 cm~1), N-H
stretching (around 3200-3300 cm~1), C=0
stretching of the ester and pyrimidinone ring
(around 1650-1720 cm~1), and C=S stretching
(around 1200 cm™1),

Infrared (IR) Spectroscopy

The 'H NMR spectrum in a suitable deuterated
solvent (e.g., DMSO-ds) is expected to show
distinct signals for the aromatic protons of the
) coumarin and phenyl rings, a singlet for the
1H Nuclear Magnetic Resonance (NMR) _ _ o

methine proton of the dihydropyrimidine ring, a
quartet and a triplet for the ethyl ester group,
and exchangeable protons for the OH and NH

groups.

The 3C NMR spectrum will show characteristic

signals for the carbonyl carbons of the ester and
13C Nuclear Magnetic Resonance (NMR) pyrimidinone, the thione carbon, and the

aromatic and aliphatic carbons, consistent with

the proposed structure.

Biological Activity and Toxicological Information

The biological activities of these two compounds are not extensively studied, and information
on their interaction with specific signaling pathways is limited.
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C.l. Disperse Red 86

C.l. Disperse Red 86 is primarily used as a dye and its biological effects are mainly considered
from a toxicological and environmental perspective.

o Toxicology: It is classified with the GHS hazard statement H373, indicating it may cause
damage to organs through prolonged or repeated exposure.[1] A screening assessment by
the Canadian government concluded that it is persistent in the environment but has low
potential for bioaccumulation and is not highly hazardous to aquatic organisms.[2]

o Endocrine Disruption: C.I. Disperse Red 86 has been identified as a potential endocrine
disruptor. However, specific studies detailing its mechanism of action or the signaling
pathways it may affect are lacking in the publicly available literature.

» Signaling Pathways: No specific signaling pathways have been identified as being directly
modulated by C.I. Disperse Red 86.

Coumarin-Dihydropyrimidinone Derivative

The research on this specific derivative has primarily focused on its synthesis and
photophysical properties.

» General Biological Activities of the Class: Coumarin and dihydropyrimidinone scaffolds are
known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory,
and antimicrobial properties. It has been reported that some coumarin-dihydropyrimidinone
hybrids show potential as anticancer agents.[3][4]

¢ Signaling Pathways: While some dihydropyrimidinone derivatives have been shown to act as
calcium channel blockers or inhibitors of Rho kinase (ROCK1), there is no specific
information available regarding the signaling pathways affected by this particular coumarin-
dihydropyrimidinone derivative. Further research is required to elucidate its biological activity
and potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the characterization of two
compounds with the molecular formula C22H18N205S. While the synthesis and basic

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b077459?utm_src=pdf-body
https://www.benchchem.com/product/b077459?utm_src=pdf-body
https://www.benchchem.com/product/b077459
https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-forchallenge-benzenesulfonamiden-4-amino-910-dihydro-3-methoxy-910-dioxo-1-anthracenyl.html
https://www.benchchem.com/product/b077459?utm_src=pdf-body
https://www.benchchem.com/product/b077459?utm_src=pdf-body
http://163.47.215.52:8080/jspui/bitstream/123456789/485/7/05.%20chapter%201.pdf
https://www.researchgate.net/publication/352877368_Delivery_of_novel_Coumarin-dihydropyrimidinone_conjugates_through_mixed_polymeric_nanoparticle_to_potentiate_therapeutic_efficacy_against_triple-negative_breast_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of C.l. Disperse Red 86 and the coumarin-dihydropyrimidinone
derivative are established, there is a significant gap in the understanding of their biological
activities and interactions with cellular signaling pathways. This presents an opportunity for
further research, particularly in the context of drug discovery and development, to explore the
potential therapeutic applications of the coumarin-dihydropyrimidinone scaffold and to better
understand the toxicological profile of C.l. Disperse Red 86. The detailed experimental
protocols and characterization data provided herein serve as a valuable resource for
researchers initiating studies on these or structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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